molecular formula C15H15BO3 B8614406 (6-Isopropyldibenzo[b,d]furan-4-yl)boronic acid

(6-Isopropyldibenzo[b,d]furan-4-yl)boronic acid

Cat. No.: B8614406
M. Wt: 254.09 g/mol
InChI Key: BDAOWASUQQPPES-UHFFFAOYSA-N
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Description

(6-Isopropyldibenzo[b,d]furan-4-yl)boronic acid is a useful research compound. Its molecular formula is C15H15BO3 and its molecular weight is 254.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H15BO3

Molecular Weight

254.09 g/mol

IUPAC Name

(6-propan-2-yldibenzofuran-4-yl)boronic acid

InChI

InChI=1S/C15H15BO3/c1-9(2)10-5-3-6-11-12-7-4-8-13(16(17)18)15(12)19-14(10)11/h3-9,17-18H,1-2H3

InChI Key

BDAOWASUQQPPES-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)C3=C(O2)C(=CC=C3)C(C)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyl lithium (81 mL, 130 mmol) was added slowly to 4-isopropyldibenzo[b,d]furan (10.9 g, 51.8 mmol) in 100 mL dry THF at −78° C. This mixture was allowed to stir at room temperature for 5 hours and then cooled back to −78° C. Trimethyl borate (20.23 mL, 181 mmol) was added slowly to the reaction and the reaction allowed to warm up to room temperature overnight. The reaction was poured into 100 mL NH4OH solution with ice. The mixture was extracted with 3×100 mL ethyl acetate, dried over sodium sulfate, evaporated and crystallized from DCM/hexane to yield 10.1 g (77%) of the desired product, which was confirmed by NMR.
Quantity
81 mL
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.23 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
77%

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